Sensory Detection Threshold: 0.01 ppb – Ultra-Low Odor Potency Compared to Typical Flavor Esters
Fenaroli's Handbook reports an aroma detection threshold of 0.01 ppb for ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate [1]. By comparison, ethyl butyrate—a common fruity ester flavor—has a reported odor detection threshold in water of approximately 0.1–1 ppb [2], placing the target compound at least one to two orders of magnitude more potent. For procurement, this means a 10- to 100-fold lower usage rate is required to achieve equivalent olfactory impact, directly reducing the mass of compound needed per unit of finished product.
| Evidence Dimension | Odor detection threshold in aqueous or general media |
|---|---|
| Target Compound Data | 0.01 ppb |
| Comparator Or Baseline | Ethyl butyrate: 0.1–1 ppb |
| Quantified Difference | Target compound is 10–100× more potent (lower threshold) |
| Conditions | Aroma threshold values as compiled in Fenaroli's Handbook; ethyl butyrate threshold data from the LRI & Odour Database. |
Why This Matters
A lower sensory detection threshold translates directly into reduced usage mass and potential cost savings in flavor formulation, making the compound a high-potency alternative to conventional esters.
- [1] Burdock, G.A. (2016). Fenaroli's Handbook of Flavor Ingredients, 6th Edition. CRC Press. Chapter 28, p. v6. View Source
- [2] LRI & Odour Database. Ethyl butyrate (CAS 105-54-4) – Odor detection threshold in water: 0.1–1 ppb. View Source
